ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride
Description
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an ethyl carboxylate group at position 2 and two hydrochloride salts. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry, particularly as a precursor or analog for receptor-targeted molecules. For instance, structurally related compounds like PD123319 (a diphenylacetyl-substituted derivative) are well-characterized angiotensin II type 2 (AT2) receptor antagonists . The ethyl carboxylate moiety in the target compound may enhance solubility compared to non-esterified analogs, while the dihydrochloride salt form improves stability and bioavailability .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8;;/h10H,2-5H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIKTDZUJQSDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)CNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214782-04-4 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted imidazo[4,5-c]pyridines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H15Cl2N3O2
- Molecular Weight : 236.14 g/mol
- CAS Number : 214782-04-4
- IUPAC Name : Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride
The structure of the compound features a fused bicyclic system that contributes to its biological activity. The imidazo[4,5-c]pyridine framework is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antihypertensive Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit antihypertensive properties. A study highlighted the synthesis of several substituted derivatives that showed promising results in lowering blood pressure in animal models. These compounds act by inhibiting specific receptors involved in vascular regulation .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant effects. In laboratory settings, it has shown efficacy in reducing seizure activity in rodent models. The mechanism is believed to involve modulation of neurotransmitter systems that are critical in seizure propagation .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in vitro. Studies have reported significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The IC50 values for these activities are comparable to established anti-inflammatory drugs .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and reduce by-products.
Synthesis Pathway Overview
- Starting Materials : Utilize commercially available pyridine derivatives.
- Key Reactions :
- Cyclization reactions to form the imidazo ring.
- Carboxylation steps to introduce the carboxylate functional group.
- Final Steps : Salt formation with hydrochloric acid to yield the dihydrochloride salt form.
This synthetic route highlights the versatility of imidazo compounds in drug development and their potential for further modifications to enhance pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
These studies collectively indicate a strong pharmacological profile for this compound across multiple therapeutic areas.
Mechanism of Action
The mechanism by which ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl carboxylate group in the target compound provides intermediate lipophilicity compared to methyl (lower solubility) and phenyl (higher lipophilicity) analogs .
- Salt Forms : Dihydrochloride salts (target compound and analogs) improve crystallinity and handling compared to free bases .
Biological Activity
Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride (CAS Number: 214782-04-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H13Cl2N3O2
- Molecular Weight : 231.68 g/mol
- Melting Point : 182-184 °C
- Purity : >95% .
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Recent studies have shown that derivatives of imidazo[4,5-c]pyridine exhibit inhibitory effects on various enzymes. For instance, compounds in this class have been identified as inhibitors of Porphyromonas gingivalis quorum sensing and virulence factor production .
- Antihypertensive Effects : Some derivatives have demonstrated antihypertensive properties by acting on the renin-angiotensin system .
- Anticancer Activity : Research indicates that imidazo[4,5-c]pyridine derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest .
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Antimicrobial Activity : Targeting bacterial pathogens like P. gingivalis, which is associated with periodontal disease .
- Cancer Treatment : Demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with significant inhibition percentages reported .
- Cardiovascular Health : Potential use in managing hypertension through modulation of vascular responses .
Study on Antimicrobial Properties
A study evaluated the effectiveness of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives against P. gingivalis. The results indicated that certain modifications to the imidazo structure significantly enhanced antimicrobial activity. The introduction of lipophilic groups improved binding affinity to the target enzyme involved in the pathogen's virulence .
Cancer Cell Line Testing
In vitro testing against various cancer cell lines revealed that ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives exhibited selective cytotoxicity. The compound showed a growth inhibition rate of over 50% in HepG2 cells at concentrations below 10 µM. This suggests potential for further development as an anticancer agent .
Data Summary Table
Q & A
Basic: What are the optimal synthetic routes for ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride?
The synthesis typically involves cyclization reactions of appropriately substituted pyridine precursors under controlled conditions. Key steps include:
- Precursor Selection : Use of ethyl glycinate derivatives or α-amino esters to introduce the carboxylate moiety .
- Cyclization Conditions : Acidic or basic media (e.g., HCl/EtOH or NaHCO₃) to facilitate ring closure, with temperatures maintained between 60–80°C to optimize yields .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .
Critical factors include solvent choice (e.g., DMF for solubility vs. acetonitrile for reduced side reactions) and inert atmosphere to prevent oxidation .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electronic properties such as:
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack (e.g., the imidazole nitrogen) .
- Charge Distribution : Electrostatic potential maps identify electron-deficient regions (e.g., the pyridine ring) that favor interactions with nucleophiles .
Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is essential to refine computational models .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry and hydrogen bonding. For example:
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.12) and fragmentation patterns to confirm the bicyclic structure .
- IR Spectroscopy : Detect carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N–H bends (imidazole at 3200–3400 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
- Standardized Assays : Use isogenic cell lines and consistent IC₅₀ measurement protocols (e.g., MTT assays at 48-hour incubation) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues with systematic substitutions (e.g., replacing ethyl carboxylate with methyl or trifluoromethyl groups) to isolate key pharmacophores .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What strategies minimize side reactions during the synthesis of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote decomposition; switch to THF or dichloromethane for stability .
- Temperature Control : Gradual heating (ramp rate ≤5°C/min) prevents exothermic side reactions during cyclization .
- Protecting Groups : Use Boc or Fmoc groups on reactive amines to block undesired alkylation .
Basic: How is the purity of this compound assessed in pharmaceutical research?
- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity thresholds ≥99% are required for in vivo studies .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
Advanced: What role do substituents on the imidazo[4,5-c]pyridine core play in modulating solubility and bioavailability?
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase metabolic stability but reduce aqueous solubility. LogP values rise by ~0.5 units per CF₃ group .
- Hydrophilic Moieties (e.g., COOEt) : Enhance solubility via hydrogen bonding but may reduce membrane permeability. Salt forms (e.g., dihydrochloride) balance these effects .
- Steric Effects : Bulky substituents at C-2 hinder enzymatic degradation, improving half-life in pharmacokinetic studies .
Advanced: How can reaction path search methods improve the scalability of this compound’s synthesis?
- In Silico Screening : Use software like GRRM or Gaussian to identify low-energy pathways for multi-step reactions, reducing trial-and-error experimentation .
- Microreactor Systems : Continuous-flow setups with real-time monitoring (e.g., inline FTIR) optimize residence times and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
